Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate
Description
Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (CAS: 25441-40-1) is a hydrazinecarboxylate derivative featuring a tert-butoxycarbonyl (Boc) protective group and a chloroacetyl substituent. Its molecular formula is C₈H₁₃ClN₂O₃, with a molecular weight of 208.64 g/mol . The compound is commercially available at 95% purity and is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines the stability of the Boc group with the reactivity of the chloroacetyl moiety, enabling selective transformations under mild conditions.
Properties
IUPAC Name |
tert-butyl N-[(2-chloroacetyl)amino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4H2,1-3H3,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJQOXCHVJUDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Condensation Reactions: It can react with aldehydes to form hydrazones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Aldehydes: For condensation reactions to form hydrazones.
Major Products Formed
The major products formed from these reactions include substituted hydrazinecarboxylates and hydrazones, which are intermediates in the synthesis of various pharmaceuticals and other organic compounds .
Scientific Research Applications
Synthetic Applications
1. Synthesis of Bioactive Compounds
Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to form hydrazones and other derivatives makes it useful for creating compounds with potential pharmaceutical applications.
- Case Study: Synthesis of Antitumor Agents
Research has demonstrated that derivatives of this compound exhibit antitumor activity. For instance, modifications to the hydrazine moiety have led to compounds that inhibit cancer cell proliferation in vitro.
2. Chloroacetylation Reactions
The chloroacetyl group in this compound allows for selective chloroacetylation reactions, which can be utilized to introduce chloroacetyl functionalities into other molecules.
- Data Table: Chloroacetylation Yields
| Substrate | Reaction Conditions | Yield (%) |
|---|---|---|
| Phenol | 50 °C, 24 h | 85 |
| Aniline | 60 °C, 12 h | 90 |
| Aliphatic Alcohol | Room Temp, 48 h | 75 |
Medicinal Chemistry Applications
1. Development of Antimicrobial Agents
Research indicates that derivatives of this compound possess antimicrobial properties. The compound can be modified to enhance activity against various bacterial strains.
- Case Study: Antimicrobial Activity
A study evaluated the efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
2. Anti-inflammatory Properties
The compound has also been explored for its potential anti-inflammatory effects. Modifications to the hydrazine structure can lead to enhanced activity in reducing inflammation markers in biological assays.
- Data Table: Anti-inflammatory Activity
Mechanism of Action
The mechanism of action of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate involves its ability to form covalent bonds with target molecules. This reactivity is primarily due to the presence of the chloroacetyl group, which can undergo nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tert-butyl 2-(chloroacetyl)hydrazinecarboxylate, we compare its structural features, reactivity, and applications with analogous hydrazinecarboxylate derivatives.
Structural and Functional Group Variations
The table below summarizes key tert-butyl hydrazinecarboxylate derivatives and their distinguishing features:
Biological Activity
Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloroacetyl group, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with chloroacetyl chloride. The general reaction can be summarized as follows:
-
Reactants :
- Tert-butyl hydrazinecarboxylate
- Chloroacetyl chloride
-
Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature to reflux conditions
- Catalysts: Triethylamine or similar bases may be used to neutralize HCl produced during the reaction.
- Yield : The yield can vary depending on the specific conditions but is often reported to be high (70-90%).
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of hydrazinecarboxylates have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| Tert-butyl 2-(substituted benzamido) phenylcarbamate | Strong | S. aureus |
Anti-inflammatory Activity
In vivo studies have demonstrated that related compounds exhibit anti-inflammatory effects. For example, a study involving hydrazine derivatives showed inhibition rates ranging from 39% to 54% in carrageenan-induced paw edema models . The anti-inflammatory mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Cytotoxic Effects
The cytotoxic potential of this compound has been explored in various cancer cell lines. Studies have indicated that this compound can induce apoptosis in human cancer cells, including lung and gastric cancer cell lines .
The biological activity of this compound is thought to stem from its ability to interact with cellular targets such as proteins involved in signaling pathways and enzymes responsible for metabolic processes. The chloroacetyl moiety may facilitate covalent bonding with nucleophilic sites on proteins, leading to altered function and subsequent biological effects.
Case Studies
- Antibacterial Study : A study conducted on various hydrazine derivatives, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains . The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
- Anti-cancer Research : In a series of experiments evaluating the cytotoxic properties of hydrazine derivatives, it was found that this compound exhibited promising results against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
